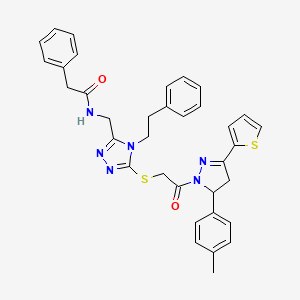
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has shown promising results in various studies. In
Mécanisme D'action
The mechanism of action of 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. It has also been shown to modulate the activity of the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of this compound. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. It has also been reported to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile in lab experiments is its high potency and selectivity. It has been reported to exhibit low toxicity and high efficacy in various cellular and animal models. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics. Furthermore, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for the research on 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile. One direction is to further elucidate its mechanism of action and identify its molecular targets. This may lead to the development of more potent and selective analogs with improved therapeutic potential. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Furthermore, its potential as a drug delivery system and its interactions with other drugs should be investigated. Overall, the research on this compound holds great promise for the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile involves the reaction of 2-furylacetonitrile with ethyl 4-(4-aminopiperazin-1-yl)benzoate in the presence of a base and a solvent. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the final product. This method has been reported in several studies and has been optimized for high yield and purity.
Applications De Recherche Scientifique
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Studies have also reported its potential as a neuroprotective agent and a modulator of the immune system. Furthermore, it has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-2-27-16-7-5-15(6-8-16)20(26)24-9-11-25(12-10-24)21-17(14-22)23-19(29-21)18-4-3-13-28-18/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWXARQFPAIIPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2404945.png)
![N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2404946.png)
![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/no-structure.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide](/img/structure/B2404950.png)
![2-[(4-Benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404952.png)






